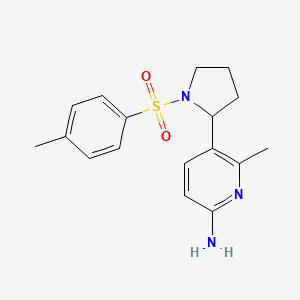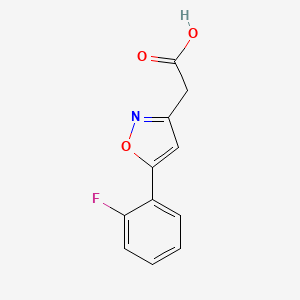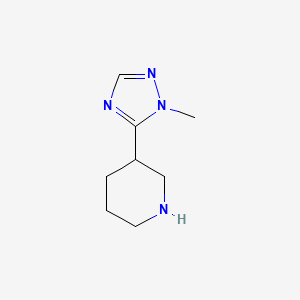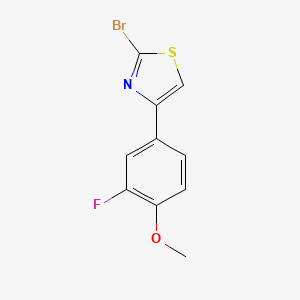
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group at position 2 and a 3-fluoro-4-methoxyphenyl group at position 4. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(3-methoxyphenyl)thiazole
- 2-Bromo-4-(4-fluorophenyl)thiazole
- 2-Bromo-4-(3-chlorophenyl)thiazole
Uniqueness
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance the compound’s lipophilicity, making it more effective in penetrating biological membranes .
特性
分子式 |
C10H7BrFNOS |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
2-bromo-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(4-7(9)12)8-5-15-10(11)13-8/h2-5H,1H3 |
InChIキー |
UFBHMPDKWJAYAA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


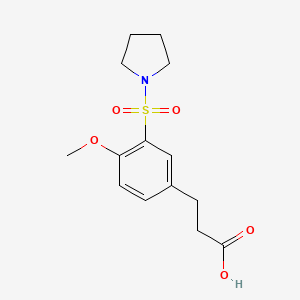
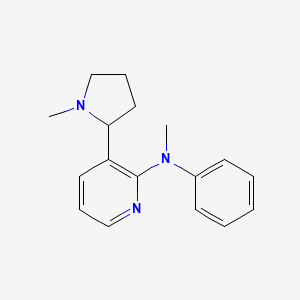
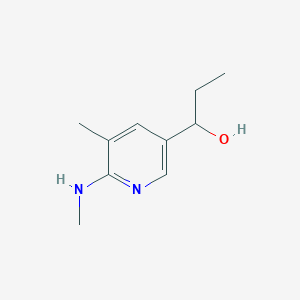
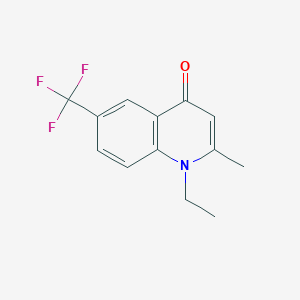
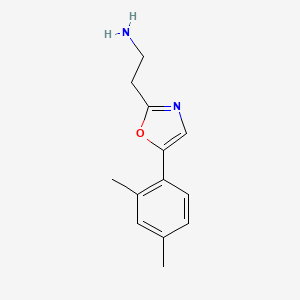


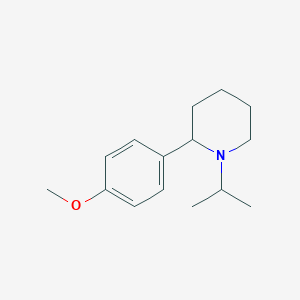
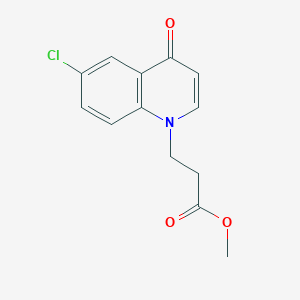
![4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11810381.png)
